2,4-二羟基苯甲酸乙酯

描述

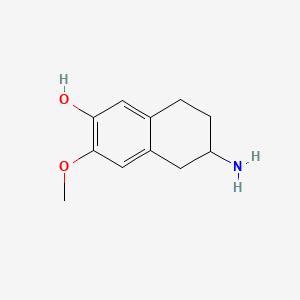

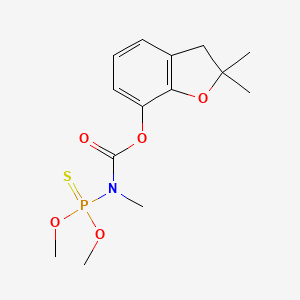

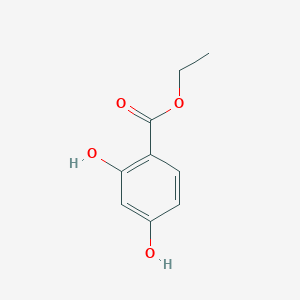

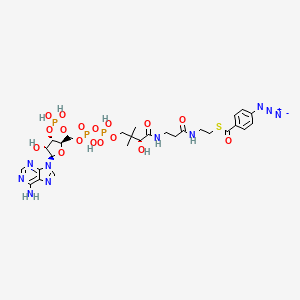

Ethyl 2,4-dihydroxybenzoate is an organic compound with the molecular formula C9H10O4 . It has a molecular weight of 182.17 . This compound may be used as a starting reagent to synthesize 4-(ω-bromoalkoxy)benzoates .

Synthesis Analysis

Ethyl 2,4-dihydroxybenzoate can be synthesized from 2,4-dihydroxybenzoic acid by esterification process with absolute ethanol .

Molecular Structure Analysis

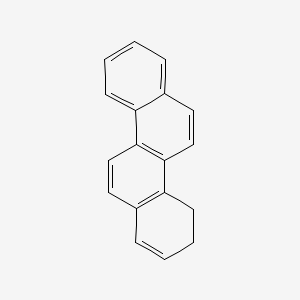

The linear formula of Ethyl 2,4-dihydroxybenzoate is (HO)2C6H3CO2CH2CH3 . The structure of this compound includes two hydroxyl groups attached to a benzene ring, which is also attached to an ester group .

Physical And Chemical Properties Analysis

Ethyl 2,4-dihydroxybenzoate has a melting point of 69-72 °C (lit.) . It has a density of 1.294±0.06 g/cm3 (Predicted) .

科学研究应用

Synthesis of Bromoalkoxybenzoates

Ethyl 2,4-dihydroxybenzoate serves as a starting reagent in the synthesis of 4-(ω-bromoalkoxy)benzoates . These compounds are important intermediates in the creation of more complex chemical entities used in various fields, including pharmaceuticals and materials science.

Pharmaceutical Research

In pharmaceutical research, Ethyl 2,4-dihydroxybenzoate is a crucial building block for developing innovative drug candidates. Its unique chemical properties facilitate the exploration of new treatments for a wide range of health conditions, from pain management to skincare .

Efflux Pump Inhibition

This compound has been studied for its potential to inhibit efflux pumps in bacteria, which are mechanisms that contribute to antibiotic resistance. By retarding drug efflux, Ethyl 2,4-dihydroxybenzoate can potentiate the activity of antibiotics against drug-resistant strains of bacteria like Escherichia coli .

安全和危害

Safety data sheets suggest that Ethyl 2,4-dihydroxybenzoate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

属性

IUPAC Name |

ethyl 2,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDIPNLKURUXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356307 | |

| Record name | Ethyl 2,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,4-dihydroxybenzoate | |

CAS RN |

4143-00-4 | |

| Record name | Ethyl 2,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,4-dihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What biological activities have been reported for Ethyl 2,4-dihydroxybenzoate?

A1: Research suggests that Ethyl 2,4-dihydroxybenzoate exhibits inhibitory activity against mushroom tyrosinase. One study identified a derivative, 2-oxo-2-[(2-oxo-2H-chromen-7-yl)oxy]ethyl-2,4-dihydroxybenzoate, as a potent inhibitor with an IC50 of 8.96 µM. [] Further research indicates its potential use in bone grafting and bone filling compositions, aiming to enhance alveolar bone formation, calcium accumulation, and alkaline phosphatase activity. []

Q2: How does the structure of Ethyl 2,4-dihydroxybenzoate relate to its tyrosinase inhibitory activity?

A2: Structure-activity relationship (SAR) studies indicate that the presence of a 2,4-dihydroxy substituted phenyl ring in Ethyl 2,4-dihydroxybenzoate derivatives significantly contributes to their tyrosinase inhibitory activity. [] This suggests that these specific hydroxyl groups are crucial for interaction with the enzyme's active site.

Q3: Has the mechanism of tyrosinase inhibition by Ethyl 2,4-dihydroxybenzoate been investigated?

A3: Yes, Lineweaver-Burk plot analysis revealed that a potent derivative, 2-oxo-2-[(2-oxo-2H-chromen-7-yl)oxy]ethyl-2,4-dihydroxybenzoate, acts as a non-competitive inhibitor of tyrosinase. [] This suggests that it binds to the enzyme at a site other than the active site, potentially altering the enzyme's conformation and affecting its activity.

Q4: What computational studies have been performed on Ethyl 2,4-dihydroxybenzoate and its derivatives?

A4: Molecular docking studies have been employed to investigate the binding affinity of Ethyl 2,4-dihydroxybenzoate derivatives to the tyrosinase enzyme. Results showed strong binding affinity for specific derivatives, particularly those with the 2,4-dihydroxy substituted phenyl ring, supporting the SAR findings. []

Q5: Has Ethyl 2,4-dihydroxybenzoate been isolated from natural sources?

A5: Yes, Ethyl 2,4-dihydroxybenzoate has been successfully isolated and identified from the root bark of the mulberry tree (Morus alba L.). [] This finding highlights its natural occurrence and potential applications in various fields.

Q6: Are there any synthetic routes available for Ethyl 2,4-dihydroxybenzoate?

A6: While specific synthetic routes for Ethyl 2,4-dihydroxybenzoate were not detailed in the provided abstracts, one study describes the synthesis of various umbelliferone analogs, including derivatives of Ethyl 2,4-dihydroxybenzoate, to investigate their tyrosinase inhibitory activities. [] This suggests that established synthetic methods for this compound and its derivatives are available.

Q7: Beyond tyrosinase inhibition and bone regeneration, are there other potential applications for Ethyl 2,4-dihydroxybenzoate?

A7: One study employed a fluorescent derivative of Ethyl 2,4-dihydroxybenzoate, 2-[(pyrene-l-carbonyl)amino]ethyl 2,4-dihydroxybenzoate, as a probe in a sensor for detecting zearalenone contamination in cereals. [] This highlights the versatility of Ethyl 2,4-dihydroxybenzoate as a scaffold for developing tools in analytical chemistry and sensing applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Dimethylamino)methylene]bisphosphonic acid](/img/structure/B1218309.png)

![4-[(17-Methylmorphinan-3-yl)oxy]phenol](/img/structure/B1218315.png)